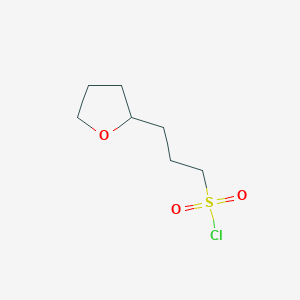
4-Fluoro-2-methoxy-5-sulfamoylbenzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-2-methoxy-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H8FNO5S It is a benzoic acid derivative that contains fluorine, methoxy, and sulfamoyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-2-methoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfamoyl group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the fluorine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxy group.
Reduction Reactions: Products include amines derived from the reduction of the sulfamoyl group.
Aplicaciones Científicas De Investigación
4-fluoro-2-methoxy-5-sulfamoylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of ribonucleotide reductase, an enzyme involved in DNA synthesis . The compound’s functional groups, such as the sulfamoyl and fluorine groups, play a crucial role in its binding affinity and specificity towards the target enzyme. The interaction typically involves hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Comparación Con Compuestos Similares
4-fluoro-2-methoxy-5-sulfamoylbenzoic acid can be compared with other similar compounds, such as:
2-chloro-4-fluoro-5-sulfamoylbenzoic acid: Similar structure but with a chlorine atom instead of a methoxy group. It may exhibit different reactivity and biological activity.
2-methoxy-5-sulfamoylbenzoic acid: Lacks the fluorine atom, which may affect its chemical properties and interactions with biological targets.
2-fluoro-4-methoxy-5-sulfamoylbenzoic acid: Similar structure but with different positions of the fluorine and methoxy groups, leading to variations in reactivity and applications.
The uniqueness of 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H8FNO5S |
|---|---|
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
4-fluoro-2-methoxy-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C8H8FNO5S/c1-15-6-3-5(9)7(16(10,13)14)2-4(6)8(11)12/h2-3H,1H3,(H,11,12)(H2,10,13,14) |
Clave InChI |
SKLKWATVNDKDHN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13630115.png)
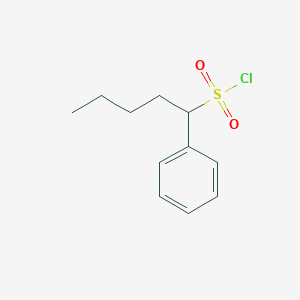
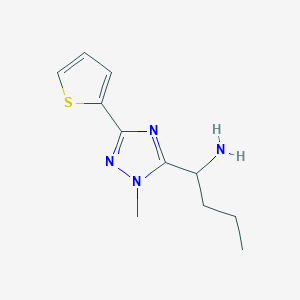
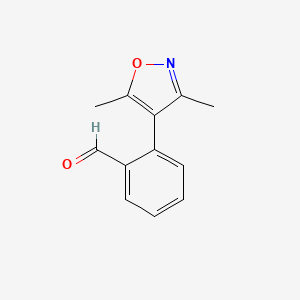

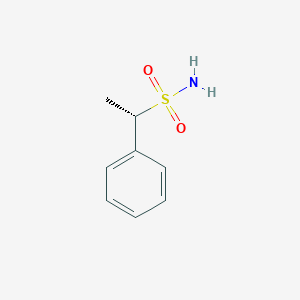

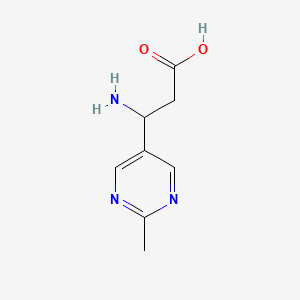
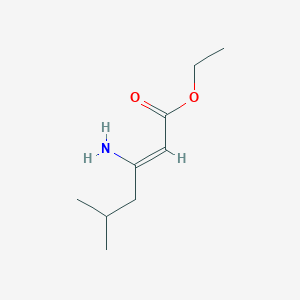
![(5-Chlorobenzo[D]isothiazol-3-YL)methanamine](/img/structure/B13630163.png)
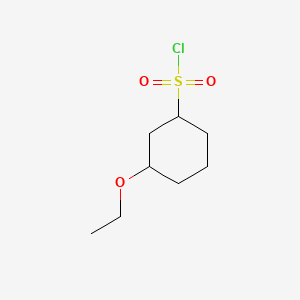
![Spiro[chromane-4,2'-oxirane]](/img/structure/B13630182.png)

